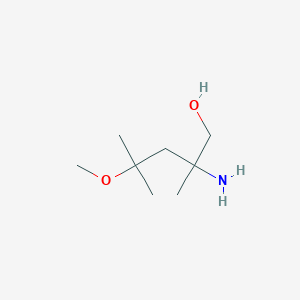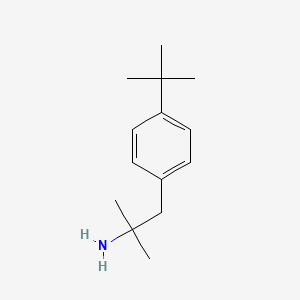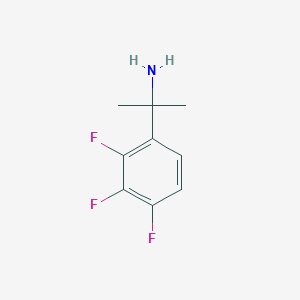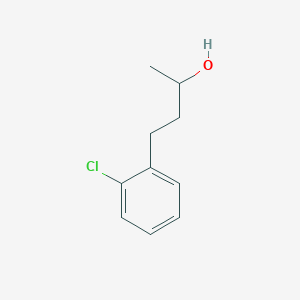
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a hydroxy group, a nitrile group, and a methyl-substituted pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source and a base such as sodium hydroxide (NaOH) to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile.
Reduction: 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and nitrile groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-hydroxy-3-(1H-pyrazol-4-yl)propanenitrile
- 3-hydroxy-3-(1-methyl-1H-pyrazol-5-yl)propanenitrile
- 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
Uniqueness
3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
特性
分子式 |
C7H9N3O |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
3-hydroxy-3-(1-methylpyrazol-4-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3O/c1-10-5-6(4-9-10)7(11)2-3-8/h4-5,7,11H,2H2,1H3 |
InChIキー |
ZHIOTIPXXMTBAI-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


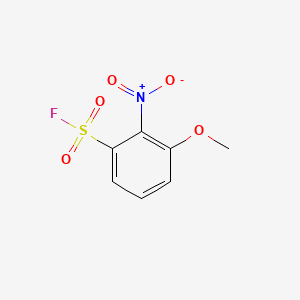
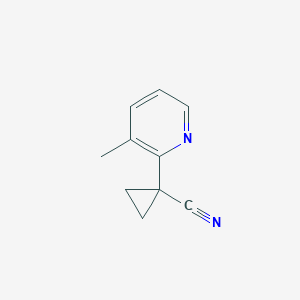
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
